![molecular formula C22H21NO6 B2673482 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one CAS No. 637753-61-8](/img/structure/B2673482.png)
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one
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Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one is a useful research compound. Its molecular formula is C22H21NO6 and its molecular weight is 395.411. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis Approaches
The research highlights a green, catalyst-free, and solvent-free synthesis method for creating functionalized chromen-4-ones, demonstrating an environmentally friendly approach to generating compounds with potential therapeutic applications. This method emphasizes high yields and atom efficiency without the need for extensive purification processes, indicating the compound's versatility in synthesis and its alignment with sustainable chemical practices (Kumar et al., 2015).
Novel Synthesis Methods
Another study explores the synthesis of chromen-4-ones through reactions with β-aminoacrylonitriles and methyl 3-morpholinoacrylate, presenting a method that could potentially be applied to synthesize derivatives of the mentioned compound. This synthesis route may offer a pathway to create novel compounds with enhanced biological activities (Lukashenko et al., 2020).
Biological Activity and Drug Discovery
A critical area of application for such compounds lies in drug discovery, where their synthesized derivatives are investigated for biological activities. For instance, certain chromen-4-one inhibitors have shown promising results against DNA-dependent protein kinase (DNA-PK), highlighting their potential in cancer therapy and as sensitizers for radiotherapy (Hardcastle et al., 2005). This is particularly relevant for compounds that can be tailored to inhibit specific enzymes involved in disease pathways.
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of compounds derived from chromen-4-ones underscore their potential in addressing infectious diseases and oxidative stress-related conditions. Such activities are crucial for developing new treatments that combat resistant microbial strains and mitigate oxidative damage in biological systems (Mazimba, 2015).
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c24-18-3-2-15-21(25)17(14-1-4-19-20(11-14)28-10-9-27-19)13-29-22(15)16(18)12-23-5-7-26-8-6-23/h1-4,11,13,24H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZPFHUYGLWJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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